molecular formula C7H9F6NO2 B15301601 Methyl 2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoate

Methyl 2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoate

Cat. No.: B15301601
M. Wt: 253.14 g/mol
InChI Key: MSASRIIZUVENGU-UHFFFAOYSA-N
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Description

Methyl 2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoate is a fluorinated organic compound with the molecular formula C7H9F6NO2. This compound is characterized by the presence of both amino and ester functional groups, along with multiple trifluoromethyl groups, which contribute to its unique chemical properties. Fluorinated compounds like this one are of significant interest in various fields due to their enhanced stability, lipophilicity, and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of a suitable precursor, such as a trifluoromethyl ketone.

    Amination: The precursor undergoes amination to introduce the amino group. This step often involves the use of ammonia or an amine under controlled conditions.

    Esterification: The final step involves esterification, where the carboxylic acid group is converted into an ester using methanol and an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Types of Reactions:

    Oxidation: The amino group can undergo oxidation to form corresponding nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Major Products:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted derivatives with various functional groups replacing the trifluoromethyl groups.

Scientific Research Applications

Methyl 2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex fluorinated molecules.

    Biology: Investigated for its potential as a bioactive compound due to its fluorinated structure.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The amino group can form hydrogen bonds with target proteins, while the ester group can undergo hydrolysis to release the active form of the compound. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    Methyl 2-amino-4-(trifluoromethyl)pentanoate: Lacks the additional trifluoromethyl groups, resulting in different chemical properties.

    Ethyl 2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness: Methyl 2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoate is unique due to the presence of multiple trifluoromethyl groups, which significantly enhance its chemical stability and lipophilicity. These properties make it a valuable compound in various applications, particularly in drug development and materials science.

Properties

IUPAC Name

methyl 2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F6NO2/c1-16-5(15)3(14)2-4(6(8,9)10)7(11,12)13/h3-4H,2,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSASRIIZUVENGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(C(F)(F)F)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F6NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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